molecular formula C7H7BrO4 B2410420 Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate CAS No. 1479928-19-2

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Cat. No.: B2410420
CAS No.: 1479928-19-2
M. Wt: 235.033
InChI Key: SVQVQPVHJYSUQE-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS 1479928-19-2) is a high-purity brominated furan derivative of interest in synthetic organic and medicinal chemistry research. With the molecular formula C7H7BrO4 and a molecular weight of 235.03 g/mol, this compound serves as a versatile synthetic intermediate . The molecule features both a reactive bromine atom and a hydroxyacetate functional group on its furan ring, making it a valuable scaffold for constructing more complex heterocyclic structures . Researchers utilize this compound in the synthesis of novel benzofuran and other fused furan derivatives, which are core structures in developing new pharmacologically active molecules . Heterocyclic compounds like this one are fundamental in organic chemistry and play a vital role in designing new active molecules for chemical and life sciences . Its applications extend to material science research, where similar furan-based compounds have been investigated for their properties related to light absorption and fluorescence . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO4/c1-11-7(10)5(9)6-4(8)2-3-12-6/h2-3,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVQPVHJYSUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479928-19-2
Record name methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
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Preparation Methods

Bromination of Furan Precursors

The synthesis typically begins with the bromination of furan derivatives to introduce the bromine atom at the 3-position of the furan ring. While direct bromination of furan using elemental bromine (Br₂) is feasible, modern protocols favor N-bromosuccinimide (NBS) due to its controlled reactivity and reduced side-product formation. For example, in the synthesis of related brominated furans, NBS in tetrahydrofuran (THF) at 0–5°C selectively brominates the furan ring without over-bromination. This method avoids the harsh conditions associated with Br₂, which can lead to ring-opening reactions or polymerization.

A critical advancement involves the use of 2,2-dimethoxypropane as a protecting group for hydroxyl moieties during bromination. This approach, adapted from ascorbic acid derivatization, stabilizes reactive intermediates and improves bromination yields. After bromination, acidic hydrolysis removes the protecting group, yielding the free hydroxyacetate.

One-Pot Synthesis and Catalytic Innovations

Recent patents describe one-pot methodologies that combine bromination and esterification steps, reducing purification demands. For instance, a nickel-catalyzed reductive vinylation protocol enables the coupling of brominated furans with hydroxyacetate precursors in a single vessel. Using NiCl₂(Py)₄ and zinc as a reductant in 1,4-dioxane at 60°C, this method achieves 70–85% yields while minimizing byproducts.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity profoundly influences reaction outcomes. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance bromination rates by stabilizing ionic intermediates. In contrast, nonpolar solvents (e.g., dichloromethane) favor esterification by reducing side reactions such as hydrolysis. Optimal temperatures for bromination range from 0°C to 25°C, while esterification proceeds efficiently at 40–60°C.

Role of Bases and Catalysts

Strong bases (e.g., potassium tert-butoxide) are critical for deprotonating hydroxy groups during esterification. In the Dieckmann condensation, tetrabutylammonium fluoride (TBAF) facilitates the elimination step, forming the furan ring. Transition metal catalysts, particularly nickel and palladium complexes, enable cross-coupling reactions between brominated furans and acetate esters.

Industrial-Scale Production and Challenges

Continuous Flow Reactors

Industrial synthesis adopts continuous flow systems to enhance scalability and safety. A patent describing the production of hexahydrofuro[2,3-b]furan-3-ol highlights the use of automated reactors for bromination and esterification. These systems maintain consistent temperature and reagent stoichiometry, achieving 90% purity with minimal manual intervention.

Purification and Yield Maximization

Chromatographic purification remains a bottleneck in large-scale synthesis. Alternatives such as crystallization-driven purification are gaining traction. For example, cooling reaction mixtures to −20°C precipitates the product, yielding 85–92% pure this compound.

Comparative Analysis of Preparation Methods

Method Brominating Agent Solvent Yield (%) Purity (%) Scale
NBS Bromination NBS THF 78 95 Laboratory
One-Pot Ni Catalysis Br₂ 1,4-Dioxane 82 88 Pilot Plant
Continuous Flow NBS DCM 90 92 Industrial

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyacetate group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogs: Brominated Heterocycles

a. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate

  • Structure : Benzofuran core with bromine at position 5 and a methylsulfinyl group at position 3.
  • Synthesis : Oxidized from methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate using 3-chloroperoxybenzoic acid (yield: 86%, m.p. 405–406 K) .
  • Crystallinity : Stabilized by C–H⋯π interactions and weak hydrogen bonds (C–H⋯O), enhancing thermal stability .
  • Applications : Used in high-resolution crystallographic studies due to its planar benzofuran unit (mean deviation: 0.013 Å) .

b. Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate

  • Structure : Triazole ring instead of furan, with phenyl substitution.
  • Reactivity : The triazole moiety offers distinct coordination sites for metal catalysis, unlike the bromofuran system .

c. Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

  • Structure : Chloro-fluorophenyl substitution instead of bromofuran.
  • Purity : Typically 98%, with applications in NMR and LC-MS-based drug discovery .
Halogen-Substituted Derivatives
Compound Name Core Structure Halogen Position Molecular Weight (g/mol) Key Properties
Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate* Furan 3-bromo ~229.0 (estimated) Electrophilic reactivity, polar
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-bromo 330.0 Planar crystal lattice, m.p. 405 K
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate Phenyl 4-Cl, 3-F 218.6 98% purity, HPLC-compatible
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate Phenyl 2-Br, 4-Cl 279.5 Chiral synthesis, 95% purity

Notes:

  • Bromofuran derivatives exhibit higher electrophilicity compared to chloro/fluorophenyl analogs, favoring Suzuki-Miyaura couplings .
  • Benzofuran systems show superior crystallinity due to rigid planar structures, while phenyl derivatives are more versatile in solution-phase reactions .
Functional Group Variations

a. Methyl 2-amino-2-(3-bromophenyl)acetate

  • Structure: Amino group replaces hydroxyl, with 3-bromophenyl substitution.
  • Applications : Key building block for pharmaceuticals (e.g., kinase inhibitors) due to nucleophilic amine .
  • Complexity: Higher hydrogen bond donor count (1 vs. 0 in hydroxyl analogs) impacts solubility .

b. Methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate

  • Structure : Phosphonyl group adjacent to hydroxyl.

Biological Activity

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a furan ring and a bromine substituent. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, the compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL against E. coli to higher values for other pathogens, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) revealed that this compound exhibits antiproliferative effects with IC50 values around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These findings suggest that the compound could be further explored for its potential in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The bromine atom may enhance the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. Furthermore, the hydroxyacetate moiety may play a role in inhibiting key metabolic pathways essential for cell survival .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Microbiology highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in bacterial viability upon treatment with varying concentrations of this compound .
  • Cytotoxic Effects : In another investigation, the cytotoxic effects on cancer cell lines were assessed using various assays, confirming that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V binding, indicative of early apoptotic events .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
This compoundYesYesMIC: 62.5 µg/mL; IC50: 226 µg/mL
Compound AModerateYesMIC: 100 µg/mL; IC50: 300 µg/mL
Compound BHighModerateMIC: 50 µg/mL; IC50: 150 µg/mL

Q & A

Q. What synthetic strategies are employed for preparing Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate?

Methodological Answer: Synthesis typically involves bromination of furan precursors followed by esterification and hydroxylation. For example, bromination of 3-methylsulfinylfuran derivatives using reagents like 3-chloroperoxybenzoic acid (mCPBA) can introduce the bromine substituent . Subsequent esterification with methyl chloroacetate under basic conditions (e.g., sodium methoxide) yields the hydroxyacetate moiety. Key steps include:

  • Reaction Optimization : Temperature control (e.g., 273 K for bromination) to minimize side reactions.
  • Purification : Column chromatography (hexane:ethyl acetate gradients) isolates the product .
  • Yield : Typical yields range from 75–86% for analogous bromofuran derivatives .
Step Reagents/Conditions Purpose
BrominationmCPBA in CH₂Cl₂ at 273 KIntroduce Br at C3 of furan
EsterificationMethyl chloroacetate, NaOMeForm methyl ester
HydroxylationControlled oxidation/H₂OGenerate hydroxyacetate

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on 1H NMR , 13C NMR , and EI–MS :

  • 1H NMR : Peaks for furan protons (δ 6.5–7.5 ppm), methyl ester (δ 3.7–3.8 ppm), and hydroxyacetate protons (δ 4.0–4.2 ppm) .
  • EI–MS : Molecular ion peaks at m/z 330 [M+2] and 332 [M+] confirm bromine isotopic patterns .
  • X-ray Crystallography : For solid-state analysis, intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) stabilize crystal packing .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on analogous brominated esters:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammability class: H227; flash point ~153°F) .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .
  • Decomposition : Thermal degradation may release HBr gas ; neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrophilic Sites : Bromine and ester groups act as electron-withdrawing moieties, directing nucleophilic attacks to the furan ring.
  • Reaction Pathways : Simulate oxidation or coupling reactions (e.g., Suzuki-Miyaura) using Fukui indices to identify reactive positions .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for proposed reaction steps .

Q. What strategies resolve contradictions in reaction yields for bromofuran derivatives?

Methodological Answer: Contradictions arise from competing side reactions (e.g., over-oxidation). Mitigation includes:

  • Kinetic Control : Lower reaction temperatures (e.g., 273 K) to favor mono-bromination .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Analytical Cross-Validation : Use HPLC-MS to quantify byproducts and adjust stoichiometry .

Q. How does steric hindrance from the bromine substituent influence the compound’s biological activity?

Methodological Answer: Molecular Docking Studies (e.g., AutoDock Vina) assess interactions with biological targets:

  • Binding Affinity : Bromine’s size and electronegativity may block active sites (e.g., enzymes).
  • SAR Analysis : Compare IC₅₀ values of brominated vs. non-brominated analogs in cytotoxicity assays.
  • LogP Calculations : Predict membrane permeability using software like MarvinSketch .

Data Contradictions and Resolution

  • Flammability Classification : Some SDS list H227 (flammable liquid), while others lack data. Resolve by testing via ASTM E659-78 to determine autoignition temperature .
  • Carcinogenicity : No IARC/NTP classifications exist, but in vitro assays (Ames test) are recommended for confirmation .

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